Antibody-drug conjugates are classified as biopharmaceuticals and fall under the category of targeted therapies. They consist of three main components:
The development and commercialization of ADCs have gained momentum, with several products approved for clinical use, such as Trastuzumab emtansine (Kadcyla) and Brentuximab vedotin (Adcetris) .
The synthesis of antibody-drug conjugates involves several critical steps, including:
Parameters such as pH, temperature, and reaction time are optimized during synthesis to achieve desired drug-to-antibody ratios (DAR) and minimize aggregation .
The molecular structure of an antibody-drug conjugate can be complex due to its components:
Chemical reactions involving antibody-drug conjugates primarily focus on:
The mechanism by which antibody-drug conjugates exert their effects involves several steps:
This targeted delivery system enhances therapeutic efficacy while reducing off-target effects typically associated with conventional chemotherapy .
Antibody-drug conjugates have a wide range of applications in oncology:
Research continues into expanding ADC applications beyond oncology into areas such as autoimmune diseases and infectious diseases .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: